GWP-042 Exhibits Superior In Vitro Potency Against Rv2780 Compared to Earlier-Generation Inhibitors
GWP-042 demonstrates potent inhibition of the Rv2780 enzyme. A direct enzymatic assay measured the IC50 of GWP-042 as 0.21 μM [1]. In stark contrast, a class of inhibitors identified from an earlier structure-based virtual screening campaign displayed significantly weaker activity, with IC50 values spanning a broad range of 35–80 μM [2]. This represents an approximately 170- to 380-fold improvement in potency for GWP-042 over these initial Rv2780-targeting compounds.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.21 μM |
| Comparator Or Baseline | Early Rv2780 inhibitors (5 compounds) |
| Quantified Difference | 35–80 μM (vs 0.21 μM) |
| Conditions | Enzymatic assay measuring pyruvate concentration |
Why This Matters
This substantial potency gain is critical for achieving meaningful target engagement in complex biological systems, enabling robust cellular and in vivo studies where weaker inhibitors would fail.
- [1] Peng, C., Cheng, Y., Ma, M., et al. Mycobacterium tuberculosis suppresses host antimicrobial peptides by dehydrogenating L-alanine. Nature Communications. 2024; 15: 4216. View Source
- [2] Saxena S, Devi PB, Soni V, Yogeeswari P, Sriram D. Identification of novel inhibitors against Mycobacterium tuberculosis L-alanine dehydrogenase (MTB-AlaDH) through structure-based virtual screening. J Mol Graph Model. 2014; 47:37-43. View Source
